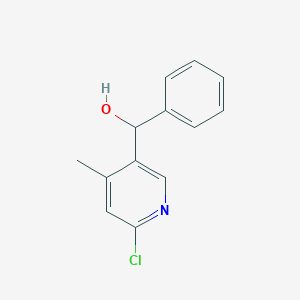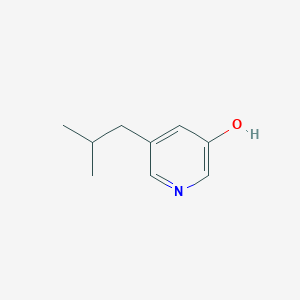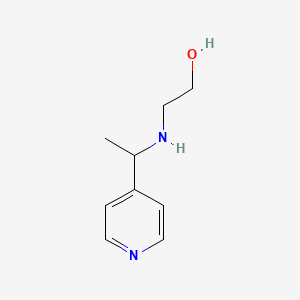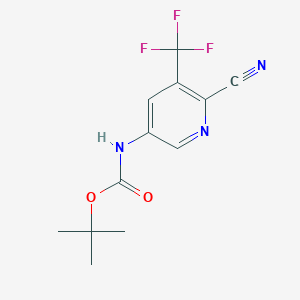
6-(Cyclobutylmethoxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclobutylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of nicotinaldehyde, where a cyclobutylmethoxy group is attached to the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Protection of Aldehyde Group: The aldehyde group is protected using a suitable protecting group.
Ortho-Lithiation: The protected aldehyde undergoes ortho-lithiation using n-butyllithium (n-BuLi).
Formation of Cuprate: The lithiated intermediate is then treated with copper(I) cyanide (CuCN) to form the corresponding cuprate.
Alkylation: The cuprate intermediate is alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclobutylmethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Cyclobutylmethoxy)nicotinic acid.
Reduction: 6-(Cyclobutylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Cyclobutylmethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with nicotinic acetylcholine receptors.
Mecanismo De Acción
The mechanism of action of 6-(Cyclobutylmethoxy)nicotinaldehyde is not fully understood. it is believed to interact with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler analog without the cyclobutylmethoxy group.
Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the second position.
Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the fourth position.
Uniqueness
6-(Cyclobutylmethoxy)nicotinaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-(cyclobutylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-4-5-11(12-6-10)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Clave InChI |
LTIUXKGLBABVCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)






![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)

![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)
![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)



